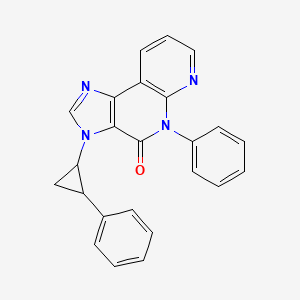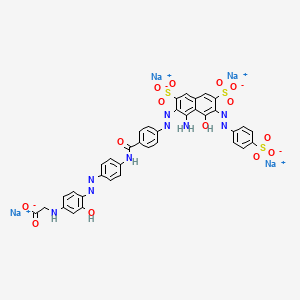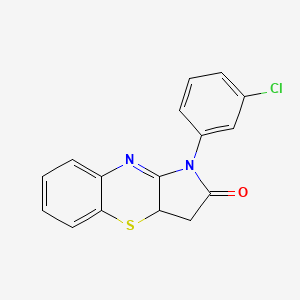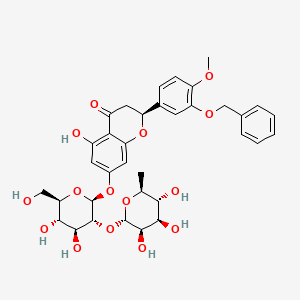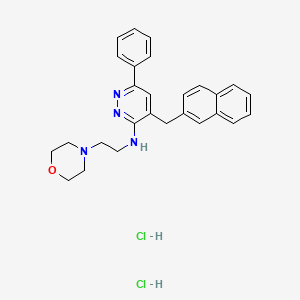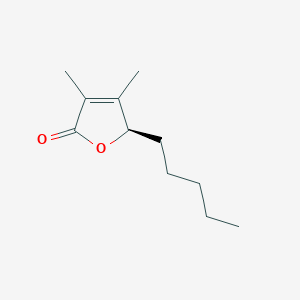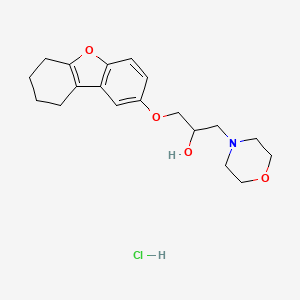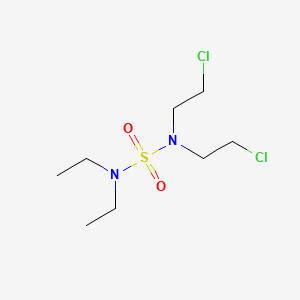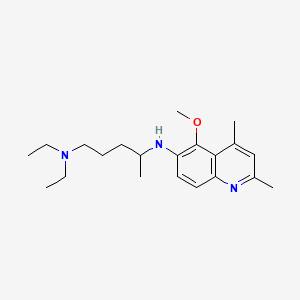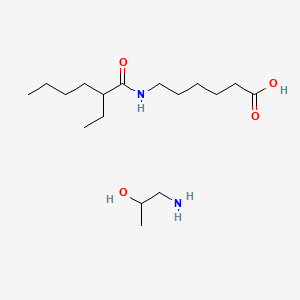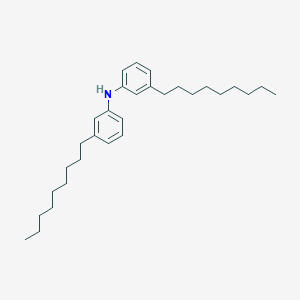
3-nonyl-N-(3-nonylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nonyl-N-(3-nonylphenyl)aniline is an aromatic amine compound with the molecular formula C₃₀H₄₇N and a molecular weight of 421.701 g/mol . It is known for its use as an antioxidant in various polymer applications, particularly in polyether polyols . The compound is characterized by its yellow to reddish-brown liquid appearance and has a boiling point of 517°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nonyl-N-(3-nonylphenyl)aniline typically involves the alkylation of aniline with nonylphenyl derivatives. The reaction conditions often include the use of catalysts such as palladium, platinum, or nickel to facilitate the alkylation process . The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to minimize by-products and maximize yield. The product is then purified through distillation or other separation techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
3-nonyl-N-(3-nonylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
3-nonyl-N-(3-nonylphenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-nonyl-N-(3-nonylphenyl)aniline primarily involves its antioxidant properties. The compound interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to polymers and other materials. This action is facilitated by the aromatic amine structure, which allows for the stabilization of free radicals .
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-naphthylamine: Another aromatic amine used as an antioxidant in rubber and plastics.
N,N-diphenyl-p-phenylenediamine: Commonly used in the rubber industry for its antioxidant properties.
N-isopropyl-N’-phenyl-p-phenylenediamine: Known for its use in the protection of rubber against oxidative degradation.
Uniqueness
3-nonyl-N-(3-nonylphenyl)aniline stands out due to its specific structure, which provides excellent thermal oxidation resistance, making it particularly effective in polyether polyols. Its liquid form allows for easy handling and dosing in industrial applications .
Propiedades
Número CAS |
36878-20-3 |
|---|---|
Fórmula molecular |
C30H47N |
Peso molecular |
421.7 g/mol |
Nombre IUPAC |
3-nonyl-N-(3-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-19-27-21-17-23-29(25-27)31-30-24-18-22-28(26-30)20-16-14-12-10-8-6-4-2/h17-18,21-26,31H,3-16,19-20H2,1-2H3 |
Clave InChI |
NBJDNCGUUVZUIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCCC |
Descripción física |
Liquid, Other Solid; Other Solid; Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


